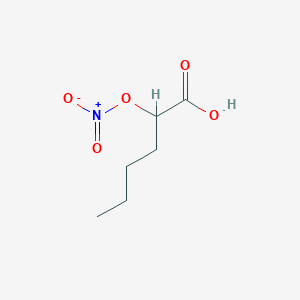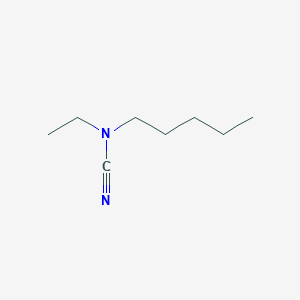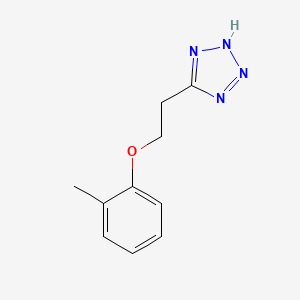
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate is an organic compound with the molecular formula C10H22O2S2. It is a sulfonothioate derivative, characterized by the presence of a sulfonothioate group attached to a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate typically involves the reaction of 2,2-dimethylpropane-1-thiol with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate can undergo various types of chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropane: A branched alkane with a similar carbon skeleton but lacking the sulfonothioate group.
2,2-Dimethylpropane-1-thiol: Contains a thiol group instead of a sulfonothioate group.
2,2-Dimethylpropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonothioate group.
Uniqueness
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
75142-07-3 |
|---|---|
Molekularformel |
C10H22O2S2 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1-(2,2-dimethylpropylsulfonylsulfanyl)-2,2-dimethylpropane |
InChI |
InChI=1S/C10H22O2S2/c1-9(2,3)7-13-14(11,12)8-10(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
KGKLRYQXYHQQPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CSS(=O)(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
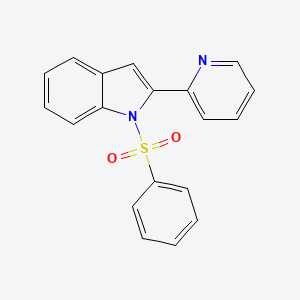

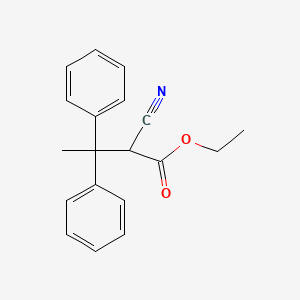
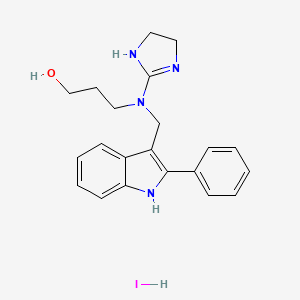
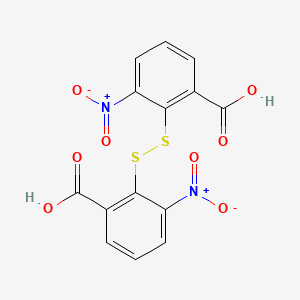

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
